8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one
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Overview
Description
8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that combines the structural features of thiazole and pyridine rings
Preparation Methods
The synthesis of 8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 2-chloro-3-fluoropyridine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.
Scientific Research Applications
8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar compounds to 8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one include other thiazolo[3,2-a]pyridine derivatives. These compounds share the core thiazolo[3,2-a]pyridine structure but differ in their substituents, which can significantly affect their chemical and biological properties. For example, 8-Fluoro-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one is a closely related compound with similar applications but distinct reactivity due to the different substituent at the 3-position .
Properties
Molecular Formula |
C8H6FNOS |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
8-fluoro-2-methyl-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C8H6FNOS/c1-5-4-10-7(11)3-2-6(9)8(10)12-5/h2-4H,1H3 |
InChI Key |
RVNFFLVJDPNEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C=CC(=C2S1)F |
Origin of Product |
United States |
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